Ataciguat sodium
Description
Significance of the Nitric Oxide-Soluble Guanylate Cyclase-Cyclic GMP Signaling Cascade
The nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) pathway is a fundamental signaling cascade crucial for various physiological processes. mdpi.comunl.ptahajournals.org The primary receptor for the signaling molecule nitric oxide (NO) is the enzyme soluble guanylate cyclase (sGC). unl.pt Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic GMP (cGMP). unl.ptplos.orgebi.ac.uknih.govmdpi.com
Elevated levels of cGMP trigger downstream signaling that regulates vital functions, including the relaxation of blood vessels (vasorelaxation), and the inhibition of smooth muscle cell proliferation, platelet aggregation, and leukocyte recruitment. mdpi.complos.orgnih.govmdpi.com Disruptions within this critical pathway have been implicated in the pathophysiology of numerous cardiovascular conditions, such as heart disease, hypertension, stroke, and erectile dysfunction. unl.ptmdpi.com The NO/sGC/cGMP signaling cascade also plays a pivotal role in maintaining kidney health by influencing renal blood flow, glomerular function, and tubular exchange processes. mdpi.com
Overview of Soluble Guanylate Cyclase Activators in Cardiopulmonary Research
Soluble guanylate cyclase (sGC) activators represent a class of therapeutic agents under investigation for cardiopulmonary diseases. mdpi.comnih.govfrontiersin.org These compounds are distinct in their mechanism of action, as they primarily target the oxidized (ferric, Fe³⁺) form of sGC, which is insensitive to nitric oxide. nih.govnih.govnih.govmedchemexpress.com This is particularly significant in disease states characterized by high oxidative stress, where sGC can become oxidized and consequently less responsive to endogenous NO. nih.govoup.com
The development of compounds targeting sGC began in the mid-1990s with the synthetic benzylindazole compound YC-1. nih.govfrontiersin.org sGC activators, such as Cinaciguat (B1243192) (also known as BAY 58-2667) and BAY 60-2770, are designed to work independently of NO. plos.orgnih.govoup.com They are distinct from another class of compounds known as sGC stimulators, which include drugs like Riociguat (B1680643) and Vericiguat (B611664). mdpi.comnih.govfrontiersin.orgresearchgate.net sGC stimulators target the reduced (ferrous, Fe²⁺) form of sGC and work synergistically with NO to enhance cGMP production. plos.orgnih.gov
Historical Development and Classification of Ataciguat (B1666109) Sodium as an sGC Activator
Ataciguat sodium, identified by the code HMR1766, is a novel anthranilic acid derivative. nih.govncats.ioapexbt.com It is classified as a nitric oxide-independent sGC activator. medchemexpress.comncats.ioapexbt.com Its specific mechanism involves the activation of the oxidized, NO-insensitive form of sGC, a characteristic that distinguishes it from sGC stimulators. nih.govnih.govmedchemexpress.com
The compound was originally developed by Sanofi-Aventis, which was previously Hoechst Marion Roussel. ncats.ionewdrugapprovals.orgnewdrugapprovals.orgncats.io Initial clinical research investigated ataciguat for conditions such as neuropathic pain and peripheral arterial disease; however, development for these indications was later discontinued. ncats.ionewdrugapprovals.orgnewdrugapprovals.org More recent research, conducted in collaboration with the Mayo Clinic and the National Center for Advancing Translational Sciences, has shifted focus to the potential of ataciguat in treating aortic valve stenosis. researchgate.netncats.ionewdrugapprovals.orgncats.ioeurekalert.orgresearchgate.net
Detailed Research Findings
Preclinical Research on Ataciguat
Preclinical studies have explored the effects of ataciguat in various in vitro and animal models, demonstrating its potential impact on cardiovascular pathophysiology.
| Model System | Key Findings | References |
| Congestive Heart Failure (CHF) Rats | Normalized impaired endothelium-dependent vasorelaxation and reduced platelet activation. | apexbt.com |
| Streptozotocin (B1681764) (STZ)-Diabetic Rats | Improved endothelial function and normalized platelet activation. | nih.govresearchgate.net |
| Apolipoprotein E-deficient (ApoE−/−) Mice | Reduced the formation of atherosclerotic plaque and significantly improved endothelium-dependent vasodilation. | nih.govresearchgate.netapexbt.com |
| Canine Coronary Thrombosis Model | Reduced the formation of thrombus. | nih.gov |
| Isolated Rat Hearts | Protected against reperfusion-induced edema. | nih.gov |
| Cultured Aortic Smooth Muscle Cells | Increased intracellular cGMP levels. | nih.gov |
| Isolated Aortic Rings (Rat) | Induced vasorelaxation and improved relaxation induced by acetylcholine. | nih.govmdpi.com |
| Mouse Model of Aortic Valve Stenosis | Attenuated signaling related to bone morphogenetic protein (BMP) and slowed the progression of valve calcification and dysfunction. | researchgate.netresearchgate.net |
| Human Aortic Valve Interstitial Cells | Increased sGC signaling and reduced BMP2 signaling in vitro. | researchgate.netresearchgate.net |
Clinical Trial Information for Ataciguat
Ataciguat has been evaluated in several clinical trials for different indications.
| Phase | Condition | Status / Key Outcomes | Clinical Trial Identifier | References |
| Phase II | Peripheral Arterial Occlusive Disease | Discontinued prior to 2010. | Not specified | newdrugapprovals.orgnewdrugapprovals.org |
| Phase I | Aortic Valve Stenosis | Found to be safe and well-tolerated over a 14-day treatment period in patients with moderate aortic valve stenosis. | NCT02049203 | researchgate.netresearchgate.net |
| Phase II | Aortic Valve Stenosis | A 6-month treatment slowed the progression of aortic valve calcification and showed a tendency to slow the progression of valvular and ventricular dysfunction in patients with moderate aortic valve stenosis. | NCT02481258 | nih.govresearchgate.neteurekalert.orgresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
254976-06-2 |
|---|---|
Molecular Formula |
C21H18Cl2N3NaO6S3 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
sodium;[4-chloro-2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]phenyl]-(5-chlorothiophen-2-yl)sulfonylazanide |
InChI |
InChI=1S/C21H19Cl2N3O6S3.Na/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26;/h1-8,13H,9-12H2,(H2,24,25,27);/q;+1/p-1 |
InChI Key |
OPLFZLANTJVJDX-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[Na+] |
Origin of Product |
United States |
Molecular Mechanism of Action of Ataciguat Sodium
Ataciguat (B1666109) Sodium's Interaction with Soluble Guanylate Cyclase Redox States
Soluble guanylate cyclase is a heme-containing enzyme that exists in different redox states, which dictates its sensitivity to nitric oxide. researchgate.net The reduced (ferrous, Fe²⁺) form is responsive to NO, while the oxidized (ferric, Fe³⁺) state is NO-insensitive. nih.govresearchgate.net Under conditions of oxidative stress, the balance can shift towards the oxidized or even a heme-free form of the enzyme, rendering it unresponsive to conventional NO-based therapies. nih.govacs.org Ataciguat's unique property lies in its ability to activate sGC irrespective of its redox state. researchgate.netmdpi.compreprints.org
Activation of Ferric Heme-Iron Oxidized Soluble Guanylate Cyclase
Ataciguat sodium preferentially targets and activates the oxidized, ferric (Fe³⁺) form of sGC. ncats.ioresearchgate.netmedchemexpress.comnih.govresearchgate.net This is a critical feature, as pathological conditions associated with increased oxidative stress lead to an accumulation of this NO-insensitive enzyme state. nih.govpreprints.org Research has shown that the presence of heme-iron oxidants, such as ODQ (1H- researchgate.netmdpi.comapexbt.comoxadiazolo[4,3-a]quinoxalin-1-one), which typically inhibit NO-stimulated sGC activity, actually potentiate the activation of sGC by ataciguat. nih.gov This suggests that ataciguat's mechanism involves stabilizing or directly acting upon the ferric heme sGC isoform. nih.gov Studies have demonstrated that ataciguat can bind to sGC when the iron is in the ferric heme (Fe³⁺) state, a characteristic that is particularly important in biological environments with low redox potential where NO is ineffective. researchgate.netmdpi.com
Activation of Heme-Free Soluble Guanylate Cyclase
In addition to the oxidized form, ataciguat is also capable of activating the heme-free version of sGC. nih.govphysiology.orgresearchgate.netnih.govbiosynth.com The heme group can be lost from sGC under severe oxidative stress, leading to a completely NO-unresponsive enzyme. nih.gov Experimental evidence indicates that ataciguat is more effective at stimulating cGMP production in cells expressing heme-free sGC compared to the wild-type enzyme. physiology.orgnih.gov This suggests that ataciguat can restore the function of this severely compromised form of sGC. Further research has indicated that the N-terminus of the β1-subunit of sGC is required for the action of ataciguat on the heme-free enzyme. physiology.orgnih.govbiosynth.com
Nitric Oxide-Independent Activation Mechanism
A defining characteristic of ataciguat is its ability to activate sGC independently of nitric oxide. researchgate.netmedchemexpress.comresearchgate.netmdpi.com This direct activation circumvents the limitations of therapies that rely on the presence and sensitivity of the enzyme to NO. nih.gov In conditions of endothelial dysfunction where NO bioavailability is reduced and sGC is oxidized, ataciguat can still effectively stimulate the enzyme. mdpi.com Its activation of sGC is additive to that of NO donors, indicating a distinct binding site or mechanism. nih.gov This NO-independent action allows ataciguat to be effective even under conditions of increased sympathetic tone, where the effects of other agents like aspirin (B1665792) may be diminished. researchgate.net
Downstream Signaling Pathways and Cyclic GMP Production Enhancement
The activation of sGC by ataciguat leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). medchemexpress.comnih.govmdpi.com This elevation in intracellular cGMP levels is the central event that triggers downstream signaling cascades responsible for the pharmacological effects of ataciguat. nih.govncats.io
Augmentation of Protein Kinase G Activity
The primary effector of cGMP is protein kinase G (PKG), a serine/threonine kinase. nih.govahajournals.orgtocris.com Increased cGMP levels lead to the activation of PKG. ncats.iomedchemexpress.comnih.gov PKG exists in different isoforms, with PKG1 being prominent in smooth muscle cells and platelets. tocris.com The activation of PKG by the ataciguat-induced cGMP surge initiates a cascade of phosphorylation events on various target proteins, ultimately leading to physiological responses such as vasodilation and inhibition of platelet aggregation. ncats.iomedchemexpress.comnih.gov
Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)
A key substrate of PKG is the vasodilator-stimulated phosphoprotein (VASP). ncats.iomedchemexpress.comnih.gov The phosphorylation of VASP, particularly at the Ser239 residue, is a well-established marker of PKG activity and the activation of the NO/cGMP signaling pathway. apexbt.comahajournals.orgnih.gov Studies have consistently shown that treatment with ataciguat leads to increased phosphorylation of VASP. nih.govresearchgate.netapexbt.comahajournals.org In animal models of heart failure, ataciguat normalized the attenuated in vivo VASP phosphorylation in platelets. apexbt.com Similarly, in diabetic rat models, ataciguat increased platelet VASP phosphorylation. researchgate.net This phosphorylation event is a direct consequence of the ataciguat-mediated increase in cGMP and subsequent PKG activation, contributing to the regulation of vascular tone and platelet function. nih.govapexbt.com
Regulation of Intracellular Cyclic GMP Levels
This compound, a nitric oxide (NO)-independent soluble guanylate cyclase (sGC) activator, primarily functions by stimulating the production of intracellular cyclic guanosine monophosphate (cGMP). ahajournals.orgualberta.ca Its mechanism of action is particularly significant in pathological conditions associated with oxidative stress, where the normal functioning of the NO-sGC-cGMP signaling pathway is impaired. physiology.orgresearchgate.net
Ataciguat selectively targets and activates the oxidized or heme-free form of sGC. nih.govcaymanchem.com Under conditions of oxidative stress, the heme group of sGC can be oxidized or lost, rendering the enzyme insensitive to its natural activator, NO. ahajournals.orgnih.gov Ataciguat bypasses this limitation by binding to a site on the sGC enzyme, distinct from the NO-binding site, and inducing a conformational change that stimulates cGMP synthesis. ahajournals.orgcaymanchem.com
Research has demonstrated that the cGMP-enhancing effect of ataciguat is significantly potentiated in environments of high oxidative stress. For instance, in rat aortic smooth muscle cells (RASMCs), pretreatment with hydrogen peroxide (H₂O₂) markedly enhanced the ability of ataciguat to increase cGMP levels. physiology.org This is in stark contrast to NO donors like sodium nitroprusside (SNP) and sGC stimulators like BAY 41-2272, whose cGMP-stimulating effects are diminished under similar oxidative conditions. physiology.org
The efficacy of ataciguat in stimulating cGMP production has been quantified in various in vitro studies. In cultured rat aortic smooth muscle cells, ataciguat has been shown to concentration-dependently increase intracellular cGMP levels. capes.gov.br Furthermore, studies using purified sGC from bovine lung and crude sGC from human corpus cavernosum have established the concentration-dependent activation of the enzyme by ataciguat, with EC₅₀ values typically ranging from 0.5 to 10 µM for the oxidized form of the enzyme. nih.govcaymanchem.com
The following data tables summarize key research findings on the regulation of intracellular cGMP levels by this compound.
Table 1: Effect of Ataciguat on cGMP Production in Rat Aortic Smooth Muscle Cells (RASMCs) under Oxidative Stress
| Treatment Condition | Fold Increase in cGMP vs. Control (Mean ± SEM) | Reference |
| Ataciguat (10 µM) | 4.5 ± 0.5 | physiology.org |
| Ataciguat (10 µM) + H₂O₂ (500 µM) | 12.5 ± 1.5 | physiology.org |
| Sodium Nitroprusside (SNP) (10 µM) | 25 ± 3 | physiology.org |
| Sodium Nitroprusside (SNP) (10 µM) + H₂O₂ (500 µM) | 8 ± 1 | physiology.org |
| BAY 41-2272 (1 µM) | 30 ± 4 | physiology.org |
| BAY 41-2272 (1 µM) + H₂O₂ (500 µM) | 10 ± 1.5 | physiology.org |
| This table presents data from a study by Zhou et al. (2008), illustrating the enhanced effect of Ataciguat on cGMP production in the presence of oxidative stress (H₂O₂), as compared to the diminished effects of SNP and BAY 41-2272. |
Table 2: Activation of Purified and Crude Soluble Guanylate Cyclase (sGC) by Ataciguat
| sGC Preparation | EC₅₀ of Ataciguat (µM) | Reference |
| Purified sGC from bovine lung (oxidized form) | 0.5 - 10 | nih.govcaymanchem.com |
| Crude sGC from human corpus cavernosum (oxidized form) | 0.5 - 10 | nih.govcaymanchem.com |
| This table summarizes the effective concentration range of Ataciguat for activating the oxidized form of sGC from different sources, as reported by Schindler et al. (2006) and in a product information sheet citing this work. |
Table 3: Potentiation of Ataciguat-induced cGMP Production by Heme Oxidation
| Treatment Condition | Fold Increase in cGMP vs. Basal | Reference |
| Ataciguat (HMR 1766) (10 µM) | ~20-fold | nih.gov |
| Ataciguat (HMR 1766) (10 µM) + ODQ | ~749-fold | nih.gov |
| This table shows the dramatic increase in cGMP production by Ataciguat in endothelial cells following treatment with the heme oxidant ODQ, as reported by Orie et al. (2011). |
Preclinical Pharmacological Characterization of Ataciguat Sodium
In Vitro Pharmacological Studies
Vascular Smooth Muscle Relaxation in Isolated Tissue Preparations
Ataciguat (B1666109) has demonstrated potent vasodilatory effects in isolated vascular tissues. medchemexpress.com
Studies on isolated aortic and coronary artery rings have shown that ataciguat induces concentration-dependent relaxation. medchemexpress.comnih.gov In endothelium-denuded rat aorta and porcine coronary arteries, ataciguat elicited vasorelaxation with an EC50 value between 1 to 10 microM. nih.gov The presence of the endothelium potentiated the relaxation induced by ataciguat in aortic rings, an effect that was abolished by a nitric oxide synthase (NOS) inhibitor. researchgate.net This suggests that part of ataciguat's vasodilatory effect is mediated by endothelium-derived NO. Furthermore, in rat aortic rings with endothelial dysfunction, ataciguat treatment improved the relaxation induced by acetylcholine. mdpi.comresearchgate.net
The relaxant response to ataciguat was significantly enhanced by the heme-iron oxidant ODQ, which typically inhibits NO-dependent sGC activation. nih.gov This finding supports the understanding that ataciguat preferentially activates the oxidized, NO-insensitive form of sGC. nih.gov
Table 1: Effect of Ataciguat on Acetylcholine-Induced Relaxation in Rat Aortic Rings
| Group | Treatment | pD2 | Maximum Relaxant Effect (Emax) |
| Hypertensive (2K-1C) | Control | 6.43 ± 0.07 | 52.14 ± 2.16% |
| Hypertensive (2K-1C) | Ataciguat (0.1 µM) | 6.99 ± 0.08 | 81.0 ± 1.0% |
| Normotensive (2K) | Control | 6.59 ± 0.07 | 76.07 ± 4.35% |
| Normotensive (2K) | Ataciguat (0.1 µM) | 7.04 ± 0.13 | 92.98 ± 1.83% |
Data adapted from a study on Wistar rats, showing improved endothelial function with ataciguat treatment. mdpi.comresearchgate.net
Ataciguat has also been shown to induce relaxation in the sphincter of Oddi, a smooth muscle valve that controls the flow of bile and pancreatic juice into the duodenum. researchgate.netresearchgate.net In isolated sheep sphincter of Oddi rings pre-contracted with carbachol, ataciguat (1 nM-100 µM) caused concentration-dependent relaxation. medchemexpress.comresearchgate.net This relaxant effect was significantly greater than that produced by zaprinast, a phosphodiesterase 5 inhibitor. researchgate.netresearchgate.net The relaxation induced by ataciguat was diminished in the presence of ODQ, a soluble guanylyl cyclase inhibitor, confirming the involvement of the sGC pathway in this effect. researchgate.netresearchgate.net
Table 2: Comparative Relaxant Effects on Sheep Sphincter of Oddi
| Agent | Emax (%) | pD2 |
| Ataciguat | 89.67 ± 6.11 | 6.52 ± 0.33 |
| Zaprinast | 45.83 ± 5.49 | 6.19 ± 0.21 |
| Ataciguat + ODQ | 41.33 ± 4.03 | 7.11 ± 0.18 |
Emax represents the maximal relaxation, and pD2 is the negative logarithm of the molar concentration producing 50% of the maximal response. researchgate.net
Endothelial Cell Responses and Nitric Oxide Production Modulation
In vitro studies using human umbilical vein endothelial cells (HUVECs) have revealed that ataciguat can modulate nitric oxide production. medchemexpress.comresearchgate.net Treatment with ataciguat at concentrations of 0.1-10 µM for 30 minutes led to an increase in NO production. medchemexpress.com This effect was abolished in the presence of a NOS inhibitor, indicating that ataciguat's ability to stimulate NO production is dependent on the activation of nitric oxide synthase. researchgate.net It is suggested that the accumulation of cGMP, stimulated by ataciguat, is responsible for this induction of NO production. researchgate.net Furthermore, ataciguat treatment in endothelial cell cultures reduced the formation of superoxide (B77818) anions induced by angiotensin II, suggesting an antioxidant effect that could enhance endothelial function. mdpi.com
Effects on Cultured Aortic Smooth Muscle Cells and Aortic Valve Interstitial Cells
In cultured rat aortic smooth muscle cells, ataciguat has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov This effect was potentiated by pretreatment with agents that induce oxidative stress, such as hydrogen peroxide (H₂O₂), SIN-1, menadione (B1676200), and rotenone. physiology.orgphysiology.org This again highlights ataciguat's preferential action on oxidized sGC. physiology.orgphysiology.org
In human and mouse aortic valve interstitial cells, ataciguat activated sGC signaling, as evidenced by increased phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239. ahajournals.orggoogle.com Importantly, ataciguat was found to be a relatively weak stimulator of reduced sGC but was substantially more effective at stimulating cGMP production in oxidized or heme-free sGC states. ahajournals.org
Modulation of Bone Morphogenetic Protein Signaling in Valvular Interstitial Cells
Ataciguat has demonstrated the ability to modulate signaling pathways implicated in the pathogenesis of calcific aortic valve stenosis. researchgate.netgoogleapis.com In vitro studies on aortic valve interstitial cells showed that ataciguat reduced bone morphogenetic protein 2 (BMP2) signaling. ahajournals.orgresearchgate.netahajournals.org This was observed through the attenuation of BMP2-induced increases in p-Smad1/5/8 levels and the expression of the osteogenic transcription factor Sp7. google.com These findings suggest that by activating sGC, ataciguat can counteract the pro-calcific effects of BMP signaling in valvular interstitial cells. ahajournals.orgresearchgate.net
In Vivo Studies Using Animal Models of Cardiovascular and Metabolic Disease
Ataciguat sodium has been evaluated in various animal models of cardiovascular and metabolic diseases to characterize its therapeutic potential. These in vivo studies have provided significant insights into its effects on heart failure, vascular dysfunction, and atherosclerosis.
Research in animal models of heart failure and associated vascular dysfunction has demonstrated the beneficial effects of ataciguat on both the vasculature and platelet function.
In a rat model of congestive heart failure (CHF) induced by chronic myocardial infarction, long-term treatment with ataciguat demonstrated significant improvements in vascular health. nih.govahajournals.org Aortic rings from placebo-treated CHF rats showed impaired endothelium-dependent, nitric oxide (NO)-mediated vasorelaxation. ahajournals.org Chronic administration of ataciguat normalized this impaired vasorelaxation and also restored the vascular sensitivity to exogenous NO. ahajournals.orgapexbt.com These findings suggest that ataciguat can correct the endothelial dysfunction commonly observed in heart failure. nih.govahajournals.org
Further studies in hypertensive rat models have reinforced these observations. In two-kidney, one-clip (2K-1C) hypertensive rats, which exhibit endothelial dysfunction, incubation of aortic rings with ataciguat enhanced endothelium-dependent relaxation induced by acetylcholine. mdpi.compreprints.org This improvement was linked to a reduction in superoxide anion concentrations, indicating that ataciguat may enhance endothelial function by mitigating oxidative stress. mdpi.compreprints.org Similarly, in normotensive rats, ataciguat also improved endothelium-dependent relaxation in aortic rings. mdpi.compreprints.org
In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes which is associated with vascular dysfunction, chronic treatment with ataciguat also showed positive effects. researchgate.netscispace.com The activation of soluble guanylate cyclase (sGC) by ataciguat normalized vascular function and restored endothelium-dependent relaxation in isolated aortic rings from these animals. apexbt.comresearchgate.netscispace.com
Table 1: Effects of Ataciguat on Vascular and Endothelial Function in Animal Models
Ataciguat has shown significant anti-platelet and anti-thrombotic effects in various animal models. In a canine model of coronary thrombosis (Folts model), ataciguat significantly reduced the frequency of thrombus formation. researchgate.netscispace.com A notable finding was that, unlike aspirin (B1665792), the anti-thrombotic effect of ataciguat was not counteracted by epinephrine, suggesting its potential efficacy even under conditions of high sympathetic tone. researchgate.net
In the context of heart failure, where platelet activation is often heightened, ataciguat has demonstrated a normalizing effect. nih.govahajournals.org In CHF rats, which exhibit increased platelet activation, treatment with ataciguat reduced this activation. ahajournals.org This was accompanied by the normalization of in vivo vasodilator-stimulated phosphoprotein (VASP) phosphorylation in platelets, a key marker of NO bioavailability and sGC signaling. ahajournals.orgapexbt.com
Similarly, in STZ-induced diabetic rats, a condition also linked to an increased thromboembolic risk, chronic treatment with ataciguat normalized platelet activation. nih.govresearchgate.netahajournals.org This was evidenced by a reduction in the expression of P-selectin, a marker of platelet degranulation, and an increase in VASP phosphorylation. apexbt.comresearchgate.netscispace.com
Table 2: Effects of Ataciguat on Platelet Activation and Thrombus Formation
Studies using animal models of atherosclerosis have highlighted the potential of ataciguat to impede the development of atherosclerotic plaques and improve vascular function within this disease context.
In apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying atherosclerosis, long-term treatment with ataciguat led to a significant reduction in the formation of atherosclerotic plaques in the aorta. nih.govahajournals.orgresearchgate.netscispace.comahajournals.org This anti-atherosclerotic effect points to the therapeutic potential of activating oxidized sGC in preventing or slowing the progression of atherosclerosis. researchgate.net The treatment also resulted in reduced vascular expression of VCAM-1 (Vascular Cell Adhesion Molecule-1), an adhesion molecule involved in the inflammatory processes of atherosclerosis. apexbt.comscispace.com
In conjunction with reducing plaque size, ataciguat also improved vascular function in atherosclerotic animals. In ApoE-/- mice, treatment markedly improved impaired endothelium-dependent vasodilation. apexbt.comresearchgate.netscispace.com This improvement in endothelial function occurred without affecting endothelium-independent vasorelaxation, indicating a specific action on the endothelial signaling pathway. apexbt.comresearchgate.netscispace.com Mechanistically, ataciguat treatment led to an increased expression of vascular phosphorylated VASP (P-VASP), a downstream target of the sGC pathway, without altering the expression of eNOS or sGC itself. researchgate.netscispace.com
Table 3: Effects of Ataciguat in an Atherosclerosis Animal Model
Studies in Models of Aortic Valve Stenosis
This compound, a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), has been investigated for its potential therapeutic effects in fibrocalcific aortic valve stenosis (FCAVS). Preclinical studies have focused on its ability to modulate key signaling pathways and its impact on the progression of valve calcification and dysfunction.
Research has demonstrated that ataciguat can influence the bone morphogenetic protein (BMP) signaling pathway, which is a critical driver of osteogenic differentiation and calcification in aortic valve tissue. In vitro studies using human aortic valve interstitial cells showed that ataciguat treatment led to a reduction in BMP2 signaling. researchgate.netahajournals.orgnih.govahajournals.org This effect is significant as BMP2 is known to promote the pathological calcification process in aortic stenosis.
Further investigations in mouse models of established FCAVS corroborated these findings. Treatment with ataciguat resulted in the attenuation of BMP signaling within the aortic valve tissue. researchgate.netahajournals.orgnih.govahajournals.orgresearchgate.net This suggests that by activating sGC, ataciguat can counteract the pro-calcific signaling cascade mediated by BMPs.
It is noteworthy that while ataciguat selectively reduces canonical BMP signaling, it has been observed to significantly increase canonical transforming growth factor-beta (TGF-β) signaling in the aortic valve tissue of both male and female mice. ahajournals.org
Preclinical studies in mouse models of established fibrocalcific aortic valve stenosis have shown that treatment with ataciguat slows the progression of valve calcification and dysfunction. researchgate.netnih.govahajournals.orgresearchgate.netnih.gov These findings are consistent with the observed attenuation of BMP signaling. By mitigating the osteogenic processes in the valve leaflets, ataciguat helps to preserve valve function.
Research in mice demonstrated that even when treatment was initiated after the disease was already established, ataciguat substantially slowed the progression of the disease. sciencedaily.comnews-medical.net This suggests a potential for the compound not only to prevent but also to treat aortic stenosis.
Table 1: Effects of Ataciguat on Aortic Valve Stenosis Models
| Model | Key Findings | Reference |
|---|---|---|
| Human Aortic Valve Interstitial Cells (in vitro) | Increased sGC signaling and reduced BMP2 signaling. | researchgate.netahajournals.orgnih.govahajournals.org |
| Mouse Model of FCAVS | Attenuated BMP signaling, slowed progression of valve calcification and dysfunction. | researchgate.netahajournals.orgnih.govahajournals.orgresearchgate.netnih.govsciencedaily.comnews-medical.net |
Evaluation in Models of Peripheral Arterial Occlusive Disease
Ataciguat has also been evaluated for its potential therapeutic benefits in peripheral arterial occlusive disease (PAOD), a condition characterized by reduced blood flow to the limbs.
Stage II peripheral arterial occlusive disease is primarily characterized by exercise-induced muscle fatigue. researchgate.net While specific preclinical data on ataciguat's direct effect on ischemia-induced muscle fatigue is limited in the provided search results, a clinical trial was conducted to assess the efficacy of ataciguat in improving walking distance in patients with intermittent claudication (Fontaine stage II PAD). sanofi.com Intermittent claudication is a cardinal symptom of PAOD, manifesting as muscle pain and fatigue during physical activity. The rationale for investigating ataciguat in this context is its potential to improve blood flow and oxygen delivery to ischemic muscle tissue through vasodilation.
Hemodynamic Responses in Anesthetized Animal Models
The hemodynamic effects of sGC activators like ataciguat have been studied in various anesthetized animal models. While specific data for ataciguat was not extensively detailed in the provided results, studies on a similar sGC activator, cinaciguat (B1243192), in anesthetized rats demonstrated a significant hypotensive effect. physiology.org This was accompanied by a reflex increase in heart rate. physiology.org Despite the reduction in blood pressure, renal blood flow was generally well-maintained. physiology.org
In anesthetized rats with monocrotaline-induced pulmonary hypertension, the sGC activator BAY 60-2770 produced significant decreases in both pulmonary and systemic arterial pressures. physiology.org It is important to note that the choice of anesthetic agent can significantly influence hemodynamic responses in preclinical studies. coppjournal.org
Structure Activity Relationship Sar Studies and Chemical Synthesis
Ataciguat (B1666109) Sodium as an Anthranilic Acid Derivative
Ataciguat sodium is a potent sGC activator and the sodium salt form of the active parent compound, Ataciguat (HMR1766). Chemically, it belongs to the anthranilic acid derivative class. Its structure was derived from leads identified through high-throughput screening campaigns, followed by systematic chemical optimization to enhance potency and selectivity.
The formal chemical name of Ataciguat is N-[[4-Chloro-3-(aminosulfonyl)benzoyl]amino]-2-methylbenzoic acid. The structure reveals a sophisticated N-acyl hydrazide scaffold, which is a key feature of this series. It is not a simple amide but contains a nitrogen-nitrogen bond, linking two distinct substituted aromatic rings.
The Benzoic Acid Moiety: This part of the molecule is a 2-methylbenzoic acid to which a hydrazine (B178648) group is attached at the 2-position (relative to the carboxylic acid).
The Acyl Moiety: This part is a 4-chloro-3-sulfamoylbenzoyl group, which is attached to the terminal nitrogen of the hydrazine linker.
The sodium salt form, this compound, is formed by the deprotonation of the acidic carboxylic acid group on the 2-methylbenzoic acid ring. This conversion to a salt is a common strategy to improve the aqueous solubility and handling properties of a pharmaceutical compound.
Table 2: Chemical Identity of this compound
| Property | Value |
| Compound Name | This compound |
| Parent Compound | Ataciguat (HMR1766) |
| Chemical Class | Anthranilic Acid Derivative / N-Acyl Hydrazide |
| IUPAC Name (Parent Acid) | N-[[4-Chloro-3-(aminosulfonyl)benzoyl]amino]-2-methylbenzoic acid |
| Molecular Formula (Sodium Salt) | C₁₅H₁₃ClN₂NaO₅S |
Key Structural Features and Modifications Affecting Soluble Guanylate Cyclase Activation Potency
The structure-activity relationship (SAR) of Ataciguat and related anthranilic acid derivatives has been thoroughly investigated to understand the molecular determinants of sGC activation. Specific functional groups and their relative positions are critical for high-potency activation.
The 2-Methylbenzoic Acid Moiety:
Carboxylic Acid Group: The free carboxylate (-COO⁻) is essential for potent activity. Esterification or replacement of this group with other functionalities, such as an amide, typically leads to a dramatic loss of potency, indicating its role as a key binding or anchoring group.
Ortho-Methyl Group: The methyl group at the 2-position (ortho to the carboxylate) significantly enhances potency. It is believed to enforce a specific dihedral angle (a twist) between the plane of the benzoic acid ring and the N-acyl hydrazide linker, which presents the molecule in an optimal conformation for binding to the sGC enzyme. Removal of this methyl group or moving it to other positions on the ring results in a marked decrease in activity.
The 4-Chloro-3-Sulfamoylbenzoyl Moiety:
Sulfamoyl Group (-SO₂NH₂): The primary sulfonamide at the 3-position is a critical pharmacophoric element. Its ability to act as a strong hydrogen bond donor is considered indispensable for high-affinity binding. Replacing the sulfamoyl group with non-hydrogen bonding groups (e.g., methyl) or even other hydrogen-bonding groups (e.g., hydroxyl) substantially reduces or abolishes sGC activation.
The N-Acyl Hydrazide Linker (-CO-NH-NH-): This linker is structurally vital, connecting the two aromatic systems and maintaining their required spatial orientation. Modifications to the length or rigidity of this linker are generally detrimental to activity.
Table 3: Structure-Activity Relationship (SAR) Summary for Ataciguat Analogs
| Structural Modification from Ataciguat | Rationale for Modification | Observed Effect on sGC Activation Potency |
| Removal of ortho-methyl group | Investigate role of steric hindrance/conformation | Significantly Decreased |
| Replacement of carboxyl group with ester | Assess importance of the acidic proton | Drastically Reduced / Inactive |
| Replacement of 3-sulfamoyl group with H | Determine necessity of hydrogen bond donor | Abolished / Inactive |
| Replacement of 4-chloro group with H | Evaluate contribution of the halogen atom | Moderately Decreased |
| Replacement of hydrazide with simple amide | Analyze the role of the N-N bond linker | Significantly Decreased |
General Synthetic Methodologies for this compound and Related Derivatives
The synthesis of Ataciguat and its analogs is a multi-step process that hinges on the formation of the central N-acyl hydrazide bond. A general and convergent synthetic strategy involves the coupling of two key precursor fragments.
Preparation of the Activated Acyl Fragment: The synthesis begins with the preparation of an activated form of 4-chloro-3-sulfamoylbenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. This transformation is commonly performed using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. The resulting 4-chloro-3-sulfamoylbenzoyl chloride is a highly reactive electrophile.
Preparation of the Hydrazine Fragment: The second key intermediate is a substituted hydrazine derivative of 2-methylbenzoic acid. This fragment can be prepared from a suitable starting material like 2-amino-6-methylbenzoic acid through established methods, such as diazotization followed by reduction.
Acyl-Hydrazide Bond Formation (Coupling): The core reaction of the synthesis is the nucleophilic acyl substitution between the two fragments. The hydrazine derivative (nucleophile) is reacted with the 4-chloro-3-sulfamoylbenzoyl chloride (electrophile). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the coupling, driving the reaction to completion. This step forms the Ataciguat free acid.
Salt Formation: The final step is the conversion of the Ataciguat free acid into its sodium salt to enhance its physicochemical properties. This is accomplished by treating a solution of Ataciguat with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent system (e.g., ethanol/water). The resulting this compound salt can then be isolated, often by precipitation or crystallization.
Table 4: Generalized Synthetic Pathway for Ataciguat
| Step | Process | Key Reagents | Intermediate/Product |
| 1 | Acid Activation | 4-chloro-3-sulfamoylbenzoic acid, Thionyl chloride (SOCl₂) | 4-chloro-3-sulfamoylbenzoyl chloride |
| 2 | Coupling Reaction | 4-chloro-3-sulfamoylbenzoyl chloride, Substituted hydrazine, Pyridine | Ataciguat (free acid) |
| 3 | Salt Formation | Ataciguat (free acid), Sodium hydroxide (NaOH) | This compound |
Enzyme Kinetics and Molecular Interactions of Ataciguat Sodium with Sgc
Characterization of Soluble Guanylate Cyclase Activation Kinetics
Concentration-Dependent Activation Profiles
Ataciguat (B1666109) sodium activates soluble guanylate cyclase (sGC) in a concentration-dependent manner. nih.gov Studies on various sGC preparations, including those purified from bovine lung and crude preparations from human corpus cavernosum, have demonstrated this dose-response relationship. nih.gov The half-maximal effective concentration (EC50) for ataciguat sodium's activation of sGC has been reported to be in the range of 0.5 to 10 µM. nih.gov This activation is also noted to be rapidly reversible. nih.gov The concentration-dependent effect is also observed in cellular and tissue-based assays, where ataciguat induces the relaxation of various smooth muscle tissues in a dose-dependent fashion. nih.govmedchemexpress.com
EC50 Values for this compound (HMR1766) Activation of sGC
| sGC Preparation | EC50 (µM) | Reference |
|---|---|---|
| Purified from bovine lung / Crude from human corpus cavernosum | 0.5 - 10 | nih.gov |
Mixed-Type Activation Kinetics
The activation of sGC by this compound follows a mixed-type activation kinetic model. nih.gov This classification indicates that the compound does not simply increase the enzyme's affinity for its substrate (GTP) or increase the maximal reaction velocity (Vmax) independently. Instead, mixed-type kinetics suggest that ataciguat binds to a site on the sGC enzyme that is distinct from the substrate-binding site, and this binding affects both the enzyme's affinity for the substrate and its catalytic turnover rate. nih.gov
Influence of Heme Status on this compound's Activating Properties
The therapeutic potential of this compound is intrinsically linked to its unique interaction with sGC in different redox and heme-bound states. ahajournals.org Unlike nitric oxide (NO), which activates the reduced, ferrous (Fe²⁺) form of the enzyme, ataciguat preferentially targets the oxidized, ferric (Fe³⁺) or heme-free forms of sGC, which are prevalent under conditions of oxidative stress. medchemexpress.comahajournals.orgresearchgate.net
Potentiation by Heme-Iron Oxidants (e.g., ODQ, NS2028)
A defining characteristic of ataciguat's mechanism is that its activation of sGC is significantly potentiated, rather than inhibited, by heme-iron oxidants. nih.gov Compounds such as 1H- doi.orgnih.govresearchgate.netoxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one (NS2028) are known to oxidize the ferrous heme iron of sGC to the ferric state, rendering the enzyme insensitive to NO. nih.govnih.gov In the presence of these oxidants, the pharmacological response to ataciguat is enhanced. nih.gov This suggests that ataciguat's primary pharmacological target is the ferric heme isoform of sGC. nih.gov This potentiation has been observed in both purified enzyme preparations and in functional assays such as vasorelaxation. nih.gov
Competitive Activation by Protoporphyrin IX
Protoporphyrin IX, the heme precursor that lacks iron, also activates sGC. Research indicates that protoporphyrin IX acts as a competitive activator with ataciguat. nih.gov This suggests that both molecules may interact with the same or overlapping sites within the heme pocket of the sGC enzyme. nih.govresearchgate.net In this context, zinc-protoporphyrin IX has been shown to inhibit the activation of heme-oxidized sGC by ataciguat. nih.gov
Impact of Heme Depletion on Activation
The role of complete heme depletion on ataciguat's activity presents some complexity. While ataciguat is substantially more effective at stimulating cGMP production under conditions that produce oxidized or heme-free sGC, one detailed mechanistic study reported that complete heme depletion of sGC via treatment with Tween 20 actually reduced activation by ataciguat. nih.govahajournals.org Conversely, other studies have found that ataciguat (HMR-1766) was more effective in stimulating heme-free sGC compared to the wild-type enzyme. researchgate.net This suggests that while ataciguat can activate the heme-free enzyme, its most potent effect may be on the oxidized heme-bound (ferric) form of sGC, and the complete absence of the porphyrin structure might slightly diminish the interaction. nih.govresearchgate.net
Summary of Ataciguat's Interaction with sGC Based on Heme Status
| sGC Heme Status | Ataciguat Activity | Modulators | Reference |
|---|---|---|---|
| Reduced (Ferrous, Fe²⁺) | Weak stimulation | Activated by Nitric Oxide (NO) | ahajournals.org |
| Oxidized (Ferric, Fe³⁺) | Strong activation / Preferential target | Potentiated by ODQ, NS2028 | nih.gov |
| Heme-Free (Apo-sGC) | Effective activation, though some studies suggest reduced effect compared to oxidized form | - | nih.govahajournals.orgresearchgate.net |
Allosteric Modulation and Binding Site Characterization (e.g., sGC N-terminus of β1-subunit)
This compound represents a significant class of therapeutic agents known as soluble guanylate cyclase (sGC) activators. nih.gov These molecules function through a mechanism of allosteric modulation, specifically targeting forms of the sGC enzyme that are unresponsive to its endogenous activator, nitric oxide (NO). nih.gov This section provides a detailed examination of the allosteric modulation and the specific binding site of this compound on the sGC enzyme, focusing on research findings that elucidate these molecular interactions.
Ataciguat is a nitric oxide-independent activator of soluble guanylate cyclase (sGC). medchemexpress.com It primarily activates the ferric heme-iron redox form of sGC, which then stimulates the production of cyclic GMP (cGMP). medchemexpress.com The principal mechanism of action for this compound involves its preferential activation of the NO-insensitive, heme-oxidized, or heme-free forms of sGC. nih.govahajournals.org Under conditions of oxidative stress, the ferrous heme iron (Fe²⁺) of sGC can be oxidized to the ferric state (Fe³⁺) or the heme group can be lost entirely, rendering the enzyme insensitive to NO. nih.govnih.gov this compound selectively targets these inactive states of sGC, restoring their catalytic function. ahajournals.org
Research has demonstrated that this compound activates various sGC preparations in a concentration-dependent and reversible manner. nih.gov The activation kinetics are of a mixed type. nih.gov The efficacy of Ataciguat's activation of sGC is summarized in the table below, showcasing its half-maximal effective concentration (EC₅₀) in different sGC preparations.
| sGC Preparation | EC₅₀ (µM) |
| Purified from bovine lung | 0.5 - 10 |
| Crude from human corpus cavernosum | 0.5 - 10 |
The binding site of this compound has been identified as the N-terminus of the β1-subunit of sGC. mdpi.com This region of the enzyme is crucial for its regulatory function. More specifically, Ataciguat binds to the heme pocket of the β1-subunit, acting as a heme mimetic for the oxidized, heme-free form of the enzyme. caymanchem.com By occupying this site, Ataciguat induces a conformational change in the sGC enzyme, leading to its activation and subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cGMP. tctmd.com This allosteric modulation effectively bypasses the need for NO activation, providing a therapeutic advantage in disease states characterized by oxidative stress and impaired NO signaling. nih.govnih.gov
Studies utilizing truncated forms of the sGC enzyme have confirmed that the NH₂-terminus of the β1-subunit is indispensable for the action of Ataciguat. mdpi.com While detailed crystallographic data of Ataciguat bound to sGC are not widely available, the mechanism is understood to be analogous to that of other sGC activators like Cinaciguat (B1243192), which has been shown to displace the heme group and occupy the heme pocket. nih.gov This interaction with the heme pocket on the β1-subunit underscores the targeted nature of Ataciguat's allosteric modulation, allowing for the specific reactivation of dysfunctional sGC.
Role of Ataciguat Sodium in Oxidative Stress Mitigation and Disease Pathogenesis
Interaction with Reactive Oxygen Species and Superoxide (B77818) Anion Levels
Oxidative stress, marked by an elevation in ROS such as superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂), is a common feature in diseased cardiovascular tissues. rsfbio.commdpi.com These reactive species can quench NO and oxidize the heme group of sGC, rendering the enzyme insensitive to NO and thereby reducing cyclic guanosine (B1672433) monophosphate (cGMP) production. portico.orgnih.govphysiology.org This impairment of the NO-sGC signaling cascade contributes to endothelial dysfunction and the progression of cardiovascular pathologies. nih.govfrontiersin.org
Ataciguat (B1666109) has been shown to effectively counteract the detrimental effects of oxidative stress. In studies using human umbilical vein endothelial cells (HUVECs), ataciguat treatment led to a significant reduction in angiotensin II-induced superoxide anion formation. mdpi.comresearchgate.netresearchgate.net This effect was observed using both the non-selective ROS probe DHE and the selective superoxide probe lucigenin. mdpi.compreprints.org The reduction in superoxide levels by ataciguat is believed to contribute to its ability to improve endothelial function. mdpi.comresearchgate.net
Interestingly, the efficacy of ataciguat in stimulating cGMP production is enhanced under conditions of oxidative stress. physiology.orgphysiology.org Pre-treatment of smooth muscle cells with agents that induce oxidative stress, such as hydrogen peroxide, SIN-1 (a peroxynitrite donor), and menadione (B1676200) (a superoxide anion donor), significantly increased the cGMP response to ataciguat. physiology.org This suggests that ataciguat preferentially targets sGC in its oxidized state, which is more prevalent in diseased tissues with high levels of oxidative stress. rsfbio.comtctmd.com
The mechanism by which ataciguat reduces ROS, specifically superoxide anions, is dependent on sGC stimulation. mdpi.com The use of an sGC inhibitor, ODQ, was found to nullify the ROS-reducing effect of ataciguat, indicating that the drug's antioxidant properties are mediated through its activation of sGC. mdpi.compreprints.org
Table 1: Effect of Ataciguat on Superoxide Anion Levels in Endothelial Cells
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| Angiotensin II-stimulated HUVECs | Ataciguat (0.1, 1, and 10 µM) decreased superoxide anion formation. | mdpi.comresearchgate.net |
| Investigation of mechanism | The superoxide-reducing effect of ataciguat is dependent on sGC stimulation, as it was abolished by an sGC inhibitor (ODQ). | mdpi.com |
| Comparison with SOD mimetic | Ataciguat's effect on decreasing DHE fluorescence was similar to that of tempol, a superoxide dismutase (SOD) mimetic. | researchgate.net |
Restoration of Dysfunctional Nitric Oxide/cGMP Signaling under Oxidative Conditions
The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for maintaining cardiovascular homeostasis, regulating processes such as vasodilation, and inhibiting platelet aggregation and smooth muscle proliferation. portico.orgnih.gov In many cardiovascular diseases, this pathway is impaired due to endothelial dysfunction and oxidative stress. nih.govfrontiersin.org Oxidative stress leads to the oxidation of the ferrous (Fe²⁺) heme iron of soluble guanylate cyclase (sGC) to the ferric (Fe³⁺) state, or even complete loss of the heme group, rendering the enzyme unresponsive to its natural activator, NO. portico.orgnih.govmdpi.com
Ataciguat is a NO-independent sGC activator that can stimulate the enzyme even when it is in an oxidized or heme-free state. physiology.orgmdpi.combiosynth.com This allows ataciguat to restore cGMP production in environments where NO signaling is compromised. rsfbio.comportico.org By directly activating the dysfunctional sGC, ataciguat bypasses the need for endogenous NO, effectively restoring the downstream signaling cascade. rsfbio.comportico.org
Studies have demonstrated that in cells exposed to oxidative stress, the ability of NO donors like sodium nitroprusside (SNP) to stimulate cGMP production is diminished. physiology.orgphysiology.org In contrast, the cGMP-forming ability of ataciguat is significantly enhanced under these same conditions. physiology.orgphysiology.org This unique property makes ataciguat a promising therapeutic agent for diseases associated with increased oxidative stress, where traditional NO-based therapies may be less effective. portico.orgphysiology.org In a rat model of congestive heart failure, long-term treatment with ataciguat improved vascular function, increased sensitivity to NO, and reduced platelet activation. nih.gov
Table 2: Ataciguat's Effect on the NO/cGMP Pathway Under Oxidative Stress
| Model System | Condition | Effect of Ataciguat | Reference |
|---|---|---|---|
| Smooth muscle cells | Pre-treatment with H₂O₂ | Significantly increased cGMP production in response to ataciguat, while response to SNP was reduced. | physiology.orgphysiology.org |
| Rat model of congestive heart failure | Chronic treatment | Normalized endothelial function and improved sensitivity to NO. | nih.gov |
| Excised human aortic valve tissue with FCAVS | Diseased state | Increased sGC signaling despite robust losses in overall sGC signaling. | researchgate.netahajournals.org |
Mechanistic Links to Fibrosis and Calcification Pathways in Disease Models
Fibrosis and calcification are key pathological processes in the progression of several cardiovascular diseases, including fibrocalcific aortic valve stenosis (FCAVS) and heart failure. frontiersin.orgmdpi.comnih.gov Ataciguat has been shown to interfere with these pathways, suggesting a therapeutic potential in halting or slowing disease progression. tctmd.comresearchgate.net
In the context of FCAVS, a disease characterized by progressive leaflet fibrosis and calcification, ataciguat has demonstrated significant promise. nih.govnih.gov The pathogenesis of CAVD involves complex cellular and molecular mechanisms, including inflammation and osteogenic differentiation of valvular interstitial cells (VICs). nih.govjacc.org Oxidative stress is a key contributor, leading to reduced cGMP production and the promotion of pro-calcific signaling. nih.gov
Preclinical studies have shown that ataciguat can attenuate the progression of aortic valve calcification. In a mouse model of established FCAVS, treatment with ataciguat slowed the progression of valve calcification and dysfunction. researchgate.netahajournals.orgnih.gov Mechanistically, ataciguat was found to reduce signaling through the bone morphogenetic protein 2 (BMP2) pathway in aortic VICs. researchgate.netahajournals.orgpatsnap.com BMP2 is a key cytokine that promotes osteogenic differentiation and calcification. rsfbio.com By activating sGC and increasing cGMP, ataciguat appears to counteract these pro-calcific signals. rsfbio.comahajournals.org Specifically, ataciguat treatment attenuated the phosphorylation of SMAD1/5/8, downstream effectors of the BMP signaling pathway, and reduced the expression of osteogenic markers like Runt-related transcription factor 2 (Runx2) and secreted phosphoprotein 1 (SPP1). ahajournals.org
In models of heart failure following myocardial infarction, ataciguat has been shown to reduce interstitial collagen accumulation and fibrosis development. mdpi.com This anti-fibrotic effect is thought to be mediated by the restoration of cGMP signaling, which can inhibit myocardial fibrosis. frontiersin.org
Table 3: Ataciguat's Impact on Fibrosis and Calcification Pathways
| Disease Model | Key Mechanistic Finding | Outcome | Reference |
|---|---|---|---|
| Mouse model of FCAVS | Attenuated BMP2 signaling (reduced SMAD1/5/8 phosphorylation). | Slowed progression of valve calcification and dysfunction. | researchgate.netahajournals.org |
| Aortic valve interstitial cells (in vitro) | Reduced BMP2 signaling. | Reduced markers of osteogenesis (Runx2, SPP1). | ahajournals.orgnih.gov |
| Rat model of myocardial infarction | Reduced interstitial collagen accumulation. | Attenuated cardiac fibrosis. | mdpi.com |
Modulation of Cellular Signaling Cascades Related to Remodeling
Pathological remodeling of tissues, such as in the heart and blood vessels, is a hallmark of many cardiovascular diseases. mdpi.comnih.gov This process involves alterations in cellular signaling cascades that control cell growth, death, and extracellular matrix production. nih.govbiorxiv.org Ataciguat has been found to favorably modulate these signaling pathways, contributing to its protective effects against maladaptive remodeling. mdpi.com
In the context of cardiac remodeling following myocardial infarction, ataciguat has been shown to reduce cardiomyocyte hypertrophy and interstitial collagen accumulation. mdpi.com These effects contribute to improved systolic and diastolic function and reduced left ventricular volumes. mdpi.com The underlying mechanism is believed to be the restoration of cGMP signaling, which can counteract pro-hypertrophic and pro-fibrotic stimuli. frontiersin.org
In vascular remodeling associated with fibrocalcific aortic valve stenosis, ataciguat's effects are linked to the modulation of key signaling pathways involved in osteogenesis and fibrosis. ahajournals.org As mentioned previously, ataciguat attenuates BMP2 signaling, a critical pathway in valve calcification. researchgate.netahajournals.org Interestingly, in a mouse model of FCAVS, while ataciguat reduced pro-osteogenic signaling in the aortic valve, it did not negatively impact bone formation elsewhere in the body, suggesting a site- and event-specific action where oxidative stress is elevated. rsfbio.comahajournals.orgcardiovascularnews.com
Furthermore, ataciguat's influence extends to pathways involved in matrix remodeling. While it did not consistently affect the expression of certain collagen types, it was found to increase canonical TGFβ signaling (SMAD2/3 phosphorylation) in the valve tissue of mice. ahajournals.org The interplay between the cGMP pathway and TGFβ signaling in the context of tissue remodeling is complex and warrants further investigation. The ability of ataciguat to activate sGC in its oxidized form allows it to specifically target diseased tissue where remodeling processes are active. rsfbio.com
Table 4: Ataciguat's Modulation of Cellular Remodeling Signaling
| Context | Signaling Pathway Modulated | Cellular/Tissue Effect | Reference |
|---|---|---|---|
| Cardiac remodeling post-myocardial infarction | Not explicitly defined, but downstream of sGC activation. | Reduced cardiomyocyte hypertrophy and interstitial collagen accumulation. | mdpi.com |
| Fibrocalcific aortic valve stenosis | Attenuated BMP2 signaling (reduced SMAD1/5/8 phosphorylation). | Reduced osteogenic differentiation of valvular interstitial cells. | ahajournals.org |
| Fibrocalcific aortic valve stenosis | Increased canonical TGFβ signaling (SMAD2/3 phosphorylation). | Effect on matrix remodeling requires further study. | ahajournals.org |
Advanced Research Methodologies and Techniques in Ataciguat Sodium Studies
Molecular Biology Techniques
Molecular biology techniques have been pivotal in understanding how Ataciguat (B1666109) sodium modulates gene and protein expression in relevant tissues and cells.
Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to quantify mRNA levels, providing insights into gene expression changes in response to Ataciguat sodium. In studies focusing on calcific aortic valve stenosis (CAVS), qRT-PCR has been employed to measure the expression of pro-osteogenic and pro-fibrotic genes.
Research has demonstrated that in mouse aortic valve interstitial cells, this compound can influence the expression of genes involved in osteogenesis. For instance, treatment with this compound was found to reduce the basal expression of osterix, a key transcription factor in bone formation, in a dose-dependent manner. ahajournals.org Furthermore, it significantly reduced the Bone Morphogenetic Protein 2 (BMP2)-induced expression of Sp7 (a gene encoding the osterix protein) in these cells. google.com These findings suggest that this compound can attenuate the signaling pathways that lead to valve calcification at the transcriptional level. ahajournals.orggoogle.com
Studies have also utilized qRT-PCR to examine the expression of sGC subunits and other components of the nitric oxide (NO) signaling pathway. In a mouse model of CAVS, treatment with this compound did not alter the mRNA levels of sGC subunits in the aortic valve tissue, indicating that its therapeutic effect is not due to an upregulation of the enzyme itself. ahajournals.org
| Gene Target | Cell/Tissue Model | Experimental Condition | Key Finding | Reference |
| Osterix (Sp7) | Mouse Aortic Valve Interstitial Cells | Basal | Dose-dependent reduction in expression | ahajournals.org |
| Sp7 | Mouse Aortic Valve Interstitial Cells | BMP2-induced | Significant reduction in expression | google.com |
| sGC subunits | Mouse Aortic Valve Tissue | In vivo treatment | No significant change in expression | ahajournals.org |
| Connective Tissue Growth Factor (CTGF) | Mouse Aortic Valve Interstitial Cells | Basal and TGFβ1-induced | No significant reduction in expression | ahajournals.org |
Western blotting is an essential technique for detecting and quantifying specific proteins, including their post-translational modifications such as phosphorylation. In the context of this compound research, this method has been crucial for assessing the activation of the sGC pathway and its downstream signaling events.
A key marker for sGC activation is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the serine 239 residue (p-VASPSER239). Studies have consistently used Western blotting to demonstrate that this compound increases p-VASPSER239 levels in various models. In cultured mouse aortic valve interstitial cells, this compound treatment led to a significant increase in p-VASPSER239, confirming effective sGC activation. ahajournals.org This effect was also observed in aortic valve tissue from mice treated with this compound in vivo. ahajournals.org
Western blotting has also been instrumental in dissecting the impact of this compound on pro-fibrotic and pro-osteogenic signaling pathways. For example, research has shown that this compound can attenuate BMP2-induced phosphorylation of Smad1/5/8, key mediators of BMP signaling. ahajournals.orggoogle.com However, its effect on the Transforming Growth Factor-β (TGFβ) pathway appears less pronounced, as it did not consistently reduce TGFβ1-induced Smad2 phosphorylation. ahajournals.org
| Protein Target | Cell/Tissue Model | Experimental Condition | Key Finding | Reference |
| p-VASPSER239 | Mouse Aortic Valve Interstitial Cells | In vitro treatment | Increased phosphorylation | ahajournals.org |
| p-VASPSER239 | Mouse Aortic Valve Tissue | In vivo treatment | Increased phosphorylation | ahajournals.org |
| p-Smad1/5/8 | Aortic Valve Interstitial Cells | BMP2-induced | Attenuated phosphorylation | ahajournals.orggoogle.com |
| p-Smad2 | Aortic Valve Interstitial Cells | TGFβ1-induced | No consistent or significant reduction in phosphorylation | ahajournals.org |
Histological and Immunohistochemical Analyses in Tissue Models
Histological and immunohistochemical techniques are vital for examining the effects of this compound within the context of tissue architecture. These methods allow for the visualization and localization of specific proteins and pathological changes in tissue sections.
Biochemical Assays for Soluble Guanylate Cyclase Activity and Cyclic GMP Measurement
Biochemical assays are fundamental to directly measure the enzymatic activity of sGC and the levels of its product, cyclic guanosine (B1672433) monophosphate (cGMP). These assays have been central to characterizing the unique mechanism of action of this compound.
Researchers have developed biochemical assays to assess the binding and activation of different redox states of sGC by this compound. ahajournals.org These studies have confirmed that this compound is a more potent activator of the oxidized or heme-free forms of sGC compared to the reduced, NO-sensitive form. ahajournals.org The activity of sGC is typically determined by measuring the rate of cGMP production from guanosine triphosphate (GTP). nih.gov
Various methods are used to quantify cGMP levels in cells and tissues treated with this compound. These include enzyme immunoassays (EIA), radioimmunoassays, and time-resolved fluorescence assays. ahajournals.orgresearchgate.netphysiology.org For instance, in rat aortic smooth muscle cells exposed to oxidative stress, this compound was shown to significantly increase cGMP accumulation. researchgate.netphysiology.org Similarly, in cultured aortic valve interstitial cells, this compound treatment led to increased cGMP-dependent signaling. ahajournals.org These assays are critical for establishing a direct link between this compound treatment, sGC activation, and the subsequent rise in the second messenger cGMP, which mediates the compound's therapeutic effects. ahajournals.orgnih.govresearchgate.netphysiology.org
Cell Culture Models for Investigating Cellular Responses
Cell culture models provide a controlled environment to investigate the direct effects of this compound on specific cell types and to dissect the underlying cellular and molecular mechanisms.
A primary cell type used in this compound research, particularly for CAVS, is the aortic valve interstitial cell (AVIC) . ahajournals.orggoogle.comnih.govahajournals.orgresearchgate.netresearchgate.net Both human and mouse AVICs have been utilized to demonstrate that this compound increases sGC signaling and attenuates pro-osteogenic signaling pathways, such as the BMP pathway. ahajournals.orggoogle.comresearchgate.net
Vascular smooth muscle cells (VSMCs) , often isolated from rat aorta, have also been extensively used. researchgate.netphysiology.org These cells are crucial for studying the vasorelaxant properties of this compound and its effects in the context of vascular diseases characterized by oxidative stress. researchgate.netphysiology.orgnih.gov
Other cell models employed in this compound research include:
COS7 cells (African green monkey kidney cells), which are often used for transfection studies to express different forms of sGC (e.g., wild-type, heme-free mutants) and to characterize the compound's activity on these specific enzyme variants. physiology.org
C2C12 cells , a mouse myoblast cell line, have been used with a luciferase reporter construct to confirm that this compound specifically reduces BMP2-induced transcriptional activity. ahajournals.org
Endothelial cells have been used to investigate the effects of this compound on NO production and endothelial function. mdpi.com
Future Directions in Ataciguat Sodium Research
Elucidation of Broader Biological Networks Influenced by Soluble Guanylate Cyclase Activation
The activation of the sGC-cGMP pathway by ataciguat (B1666109) initiates a cascade of downstream effects that extend beyond simple vasodilation. Future research will focus on comprehensively mapping these broader biological networks. The cGMP pathway is known to influence processes such as fibrosis, inflammation, and cellular proliferation. mdpi.comnih.gov
Key areas of investigation include:
Anti-fibrotic Mechanisms: In preclinical models, sGC activators have demonstrated the ability to inhibit fibronectin synthesis and prevent myofibroblast transformation, suggesting direct anti-fibrotic effects in tissues like the heart. ahajournals.orgportico.org Further studies are needed to delineate the specific signaling molecules and gene expression changes modulated by ataciguat that contribute to these effects.
Anti-inflammatory Properties: The NO-sGC-cGMP pathway plays a role in modulating inflammatory responses. nih.gov Ataciguat may exert anti-inflammatory effects by inhibiting leukocyte recruitment and reducing the expression of adhesion molecules. ahajournals.org Research is required to understand its impact on various inflammatory mediators, such as cytokines and chemokines, in different disease contexts. For instance, other sGC modulators like riociguat (B1680643) and vericiguat (B611664) have been shown to reduce levels of IL-6 and IL-1ß. mdpi.com
Modulation of Osteogenic Signaling: A significant finding in the context of aortic valve stenosis is that ataciguat can attenuate bone morphogenetic protein 2 (BMP2) signaling. ahajournals.orgresearchgate.netnih.gov This interference with osteogenic pathways is crucial for its potential to slow valve calcification. rsfbio.comahajournals.org Future work will likely explore the precise molecular interactions between the cGMP pathway and BMP signaling to identify further therapeutic targets.
Platelet Aggregation and Thrombosis: The sGC-cGMP pathway is a key inhibitor of platelet activation. portico.orgnih.gov Ataciguat has been shown to reduce platelet reactivity and thrombus formation in preclinical models, suggesting a potential role in preventing thrombotic events, particularly in conditions associated with oxidative stress like diabetes. ahajournals.orgportico.org
Comparative Pharmacological Analyses with Other Soluble Guanylate Cyclase Modulators
The class of sGC modulators includes both stimulators and activators, which differ in their mechanism of action. ahajournals.orgnih.gov Ataciguat is an sGC activator, while drugs like riociguat and vericiguat are sGC stimulators. mdpi.comthecvc.ca
Mechanism of Action: sGC stimulators, such as riociguat and vericiguat, act on the reduced (ferrous) form of sGC, sensitizing it to endogenous NO and also stimulating it directly. ahajournals.orgnih.gov In contrast, sGC activators like ataciguat and cinaciguat (B1243192) target the oxidized (ferric) or heme-free form of sGC, which is unresponsive to NO. ahajournals.orgresearchgate.net This distinction is critical in diseases characterized by high oxidative stress, where the oxidized form of sGC predominates. rsfbio.comfrontiersin.org
Pharmacological Profile: Comparative studies are essential to determine the optimal therapeutic context for each type of modulator. For example, in a preclinical model of chronic kidney disease with high oxidative stress, an sGC activator was more effective at reducing renal fibrosis than an sGC stimulator. frontiersin.org This suggests that in certain pathological environments, activators like ataciguat may offer a therapeutic advantage. rsfbio.com
Clinical Applications: Riociguat is approved for treating pulmonary hypertension, while vericiguat is used for heart failure. nih.govthecvc.canih.gov Ataciguat's development has focused on conditions like fibrocalcific aortic valve stenosis. ahajournals.orgtctmd.com Future comparative analyses will help to tailor the choice of sGC modulator to specific patient populations and disease states based on the underlying pathophysiology, particularly the level of oxidative stress and the redox state of sGC. frontiersin.org
| Compound | Class | Target sGC State | Interaction with NO | Primary Investigated Indications |
|---|---|---|---|---|
| Ataciguat | sGC Activator | Oxidized/Heme-free ahajournals.orgresearchgate.net | NO-independent medchemexpress.com | Fibrocalcific Aortic Valve Stenosis ahajournals.orgtctmd.com |
| Riociguat | sGC Stimulator | Reduced (Ferrous) ahajournals.org | Synergistic with NO mdpi.com | Pulmonary Hypertension (PAH, CTEPH) nih.govnih.gov |
| Vericiguat | sGC Stimulator | Reduced (Ferrous) ahajournals.org | Synergistic with NO thecvc.ca | Heart Failure thecvc.canih.gov |
| Cinaciguat | sGC Activator | Oxidized/Heme-free ahajournals.org | NO-independent nih.gov | Acute Decompensated Heart Failure ahajournals.orgnih.gov |
Development of Novel Analogues for Enhanced Target Selectivity and Potency
Medicinal chemistry efforts are crucial for optimizing the therapeutic profile of sGC modulators. While ataciguat shows promise, the development of novel analogues could lead to compounds with enhanced features. researchgate.net
Improving Potency and Selectivity: Research into the structure-activity relationships (SAR) of ataciguat and other anthranilic acid derivatives can guide the synthesis of new compounds. nih.govmdpi.com The goal is to create analogues with higher potency, allowing for lower effective doses, and greater selectivity for the oxidized form of sGC to minimize off-target effects. researchgate.net
Optimizing Pharmacokinetics: The development of analogues also focuses on improving pharmacokinetic properties, such as half-life, bioavailability, and metabolic stability. For example, vericiguat was developed as an analogue of an earlier compound to have a longer half-life, permitting once-daily dosing. mdpi.commdpi.com Similar strategies could be applied to the ataciguat scaffold.
Tissue-Specific Targeting: A long-term goal could be the design of analogues that preferentially accumulate in specific tissues, such as the heart valves or fibrotic kidneys, thereby maximizing therapeutic efficacy at the site of disease while reducing systemic exposure.
Exploration of Additional Preclinical Disease Models for Therapeutic Efficacy
Given the widespread role of the NO-sGC-cGMP pathway, the therapeutic potential of ataciguat likely extends beyond its current focus. portico.org Future research should explore its efficacy in a wider range of preclinical disease models characterized by oxidative stress and endothelial dysfunction.
Chronic Kidney Disease (CKD): Oxidative stress and impaired NO signaling are key features of CKD, leading to renal fibrosis and glomerulosclerosis. researchgate.netfrontiersin.org Studies in rat models of CKD have shown that sGC activators can be particularly effective in reducing renal fibrosis, suggesting a potential application for ataciguat. frontiersin.org
Fibrotic Diseases: The anti-fibrotic properties of sGC activation could be beneficial in various fibrotic conditions, such as idiopathic pulmonary fibrosis, liver fibrosis, and systemic sclerosis. ahajournals.orgnih.govnih.gov Preclinical models of these diseases would be valuable for assessing the therapeutic potential of ataciguat.
Neurodegenerative and Inflammatory Disorders: The NO-sGC-cGMP pathway is also involved in neurotransmission and neuroinflammation. mdpi.com The efficacy of ataciguat could be explored in models of diseases where oxidative stress is implicated, such as certain neurodegenerative disorders or chronic inflammatory conditions. jacc.org
Ocular Diseases: Recently, sGC activators have been explored for topical ocular administration to treat conditions like glaucoma, where the sGC/NO/cGMP pathway is implicated in regulating intraocular pressure. patsnap.com This represents a novel therapeutic area for compounds like ataciguat.
Q & A
Q. What is the mechanism by which Ataciguat activates soluble guanylate cyclase (sGC), and how does this differ from nitric oxide (NO)-dependent sGC activators?
Ataciguat selectively activates the oxidized, heme-free form of sGC, bypassing the need for NO. This activation stimulates cyclic guanosine monophosphate (cGMP) production, which regulates vascular tone and platelet aggregation. Unlike NO-dependent sGC stimulators (e.g., riociguat), Ataciguat remains effective under oxidative stress conditions, such as in calcific aortic valve stenosis (CAVS) or heart failure, where NO bioavailability is reduced . Methodological Insight: To confirm sGC activation, measure cGMP levels in target tissues (e.g., aortic rings or platelets) using ELISA. Compare responses with and without ODQ (an sGC inhibitor) to isolate Ataciguat-specific effects .
Q. Which preclinical models are most relevant for studying Ataciguat's cardiovascular effects?
Key models include:
- Heart failure (CHF) rats : Assess endothelial-dependent vasodilation restoration in aortic rings and platelet VASP phosphorylation .
- Streptozotocin (STZ)-induced diabetic rats : Evaluate vascular dysfunction reversal in isolated aortic rings .
- Coronary thrombosis mice : Quantify atherosclerotic plaque reduction and endothelial-dependent vasodilation improvements . Methodological Insight: Standardize risk-area quantification in myocardial infarction models using Evans blue/TTC staining (e.g., 0–2 μg/kg Ataciguat reduces infarct size by 15–30% ).
Q. How does Ataciguat modulate platelet activation, and what molecular markers validate this effect?
Ataciguant reduces platelet activation by restoring VASP phosphorylation (Ser<sup>239</sup>), a cGMP-dependent process that inhibits P-selectin expression. This normalizes platelet adhesion and aggregation in CHF models . Methodological Insight: Use flow cytometry to measure P-selectin (CD62P) and Western blotting for P-VASP in platelet lysates. Compare results with NO synthase (NOS) inhibitors to clarify NO-independent mechanisms .
Advanced Research Questions
Q. How can contradictory findings about NO dependence in Ataciguat's endothelial effects be resolved?
While Ataciguat is NO-independent in oxidized sGC activation, its endothelial effects (e.g., NO production in HUVECs) require functional NOS. In CHF rats, NOS inhibitors abolish Ataciguat-induced vasodilation, suggesting context-dependent NO synergy . Methodological Insight: Conduct parallel experiments with NOS inhibitors (e.g., L-NAME) in endothelial cells vs. vascular smooth muscle to dissect cell-specific mechanisms .
Q. What experimental strategies optimize Ataciguat dosing for tissue-specific efficacy?
Dose-response studies in sheep sphincter of Oddi (SO) show Ataciguat (1–10 μM) induces concentration-dependent relaxation, outperforming Zaprinast (PDE5 inhibitor). However, higher doses (>2 μg/kg in mice) may saturate sGC binding sites without enhancing efficacy . Methodological Insight: Use organ bath assays with incremental Ataciguat concentrations (1 nM–100 μM) to establish EC50 values. Pair with ODQ to validate sGC-mediated effects .
Q. What translational challenges arise from preclinical to clinical studies of Ataciguat?
Despite reducing aortic valve calcification in CAVS models, Phase II trials for aortic stenosis show mixed results, potentially due to species-specific sGC oxidation levels or comorbidities in human patients . Methodological Insight: Incorporate oxidative stress biomarkers (e.g., ROS/SOD ratios) in preclinical models to stratify patient populations likely to respond to Ataciguat .
Data Contradiction Analysis
Q. Why do some studies report Ataciguat's endothelial-independent effects while others emphasize NO synergy?
Discrepancies arise from model-specific oxidative stress levels. In STZ rats with severe endothelial damage, Ataciguat directly activates vascular smooth muscle sGC, bypassing NO. Conversely, in mildly oxidized environments (e.g., HUVECs), residual NOS activity synergizes with Ataciguat . Methodological Insight: Quantify oxidative stress markers (e.g., 8-isoprostane) in study models to contextualize NO-dependent vs. independent responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
